molecular formula C22H30N2O4S2 B2726080 5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide CAS No. 922022-44-4

5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide

Cat. No. B2726080
CAS RN: 922022-44-4
M. Wt: 450.61
InChI Key: KFXZGYZVHCOCFE-UHFFFAOYSA-N
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Description

5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C22H30N2O4S2 and its molecular weight is 450.61. The purity is usually 95%.
BenchChem offers high-quality 5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Topical Carbonic Anhydrase Inhibitors

Derivatives of benzo[b]thiophene-2-sulfonamide, a structurally similar compound, have been investigated for their potential as topically active inhibitors of ocular carbonic anhydrase, suggesting potential utility in glaucoma treatment (Graham et al., 1989).

Molecular Docking and Biological Screening

A study on ethylated sulfonamides incorporating the 1,4-benzodioxane moiety has explored these compounds' inhibitory effects against various enzymes and bacteria, indicating their potential as antimicrobial and enzyme inhibition agents (Irshad et al., 2016).

Antibacterial Heterocyclic Compounds

Research into novel heterocyclic compounds containing a sulfonamido moiety aimed at antibacterial applications shows the versatility of sulfonamide derivatives in synthesizing compounds for potential use as antibacterial agents (Azab et al., 2013).

properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-5-ethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4S2/c1-6-17-8-10-20(29-17)30(26,27)23-16-7-9-18-19(13-16)28-14-22(4,5)21(25)24(18)12-11-15(2)3/h7-10,13,15,23H,6,11-12,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXZGYZVHCOCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide

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